1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-

Catalog No.
S16108184
CAS No.
M.F
C9H9ClN2O
M. Wt
196.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-m...

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-

IUPAC Name

(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C9H9ClN2O/c1-5-2-7(10)12-9-8(5)6(4-13)3-11-9/h2-3,13H,4H2,1H3,(H,11,12)

InChI Key

ZTVWPWUSAGEEIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)CO)Cl

1H-Pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl- is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring, with a hydroxymethyl group at the 3-position and a chloro and methyl substituent at the 6 and 4 positions, respectively. The molecular formula for this compound is C9_9H9_9ClN2_2O, and its molecular weight is approximately 196.63 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of various pharmacologically active molecules.

  • Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group or further to a carboxylic acid using oxidizing agents such as potassium permanganate.
  • Reduction: The compound can be reduced to its corresponding alcohol or other derivatives using reducing agents like sodium borohydride.
  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles (e.g., amines or thiols) under appropriate conditions, leading to diverse derivatives.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles in the presence of bases like triethylamine .

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine compounds possess significant biological activities. Notably, they have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, some derivatives have demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, exhibiting IC50_{50} values in the nanomolar range. These compounds have also been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .

The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl- typically involves multi-step organic reactions. A common synthetic route includes:

  • Chlorination: Starting from 4-methyl-1H-pyrrolo[2,3-b]pyridine, chlorination introduces the chlorine atom at the 6-position.
  • Formylation: The aldehyde group is introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
  • Reduction: Finally, the aldehyde can be reduced to form the corresponding methanol derivative.

These methods may vary based on desired yields and specific reaction conditions employed .

The applications of 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl- span several fields:

  • Medicinal Chemistry: As an intermediate in synthesizing biologically active compounds targeting cancer therapy.
  • Pharmaceutical Industry: Development of new therapeutic agents focused on inhibiting specific enzyme pathways.
  • Agrochemicals: Potential use in developing new agrochemical products due to its heterocyclic structure.

Studies on the interactions of this compound with biological systems have primarily focused on its role as an FGFR inhibitor. The mechanism of action involves binding to FGFRs and disrupting their signaling pathways, which are crucial for tumor growth and angiogenesis. This interaction highlights the compound's potential as a lead candidate for further optimization in cancer therapeutics .

Several compounds share structural similarities with 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine4894-29-5C8_8H7_7ClN2_2Lacks hydroxymethyl group; simpler structure
4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine178268-92-3C8_8H7_7ClN2_2Different ring fusion; potential for similar activity
6-Chloro-4-methyl-7-azaindoleNot listedC8_8H7_7ClNContains nitrogen in a different position; unique properties
4-Methyl-6-chloro-7-azaisatinNot listedC9_9H7_7ClNRelated structure with potential biological activity

These compounds exhibit unique characteristics that differentiate them from 1H-pyrrolo[2,3-b]pyridine-3-methanol, 6-chloro-4-methyl-, while also sharing some pharmacological properties that warrant further investigation.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.0403406 g/mol

Monoisotopic Mass

196.0403406 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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